![molecular formula C12H8Br2F2N2 B12839037 4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core, along with amino groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Bromination: The biphenyl core is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The amino groups can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the amino groups, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromooctafluorobiphenyl: Similar in structure but with more fluorine atoms.
4,4’-Difluorobiphenyl: Lacks the bromine and amino groups.
4,4’-Dibromobiphenyl: Lacks the fluorine and amino groups.
Uniqueness
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is unique due to the combination of bromine, fluorine, and amino groups on the biphenyl core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H8Br2F2N2 |
|---|---|
Molekulargewicht |
378.01 g/mol |
IUPAC-Name |
2-(2-amino-4-bromo-5-fluorophenyl)-5-bromo-4-fluoroaniline |
InChI |
InChI=1S/C12H8Br2F2N2/c13-7-3-11(17)5(1-9(7)15)6-2-10(16)8(14)4-12(6)18/h1-4H,17-18H2 |
InChI-Schlüssel |
ZILSCOHVJFGIOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)N)C2=CC(=C(C=C2N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
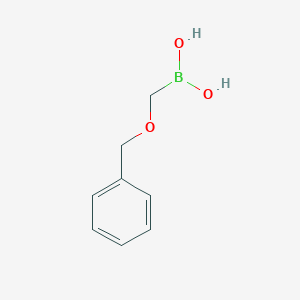
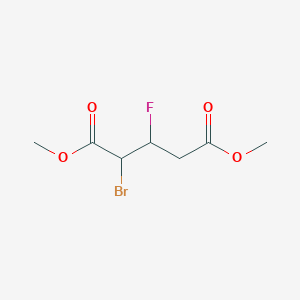

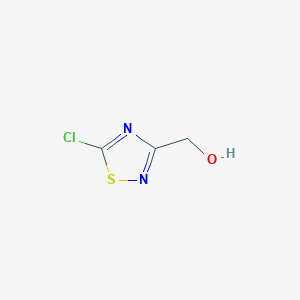


![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
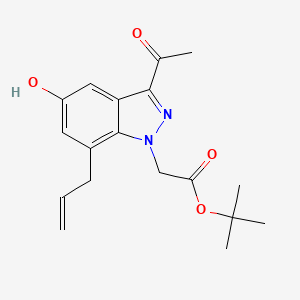
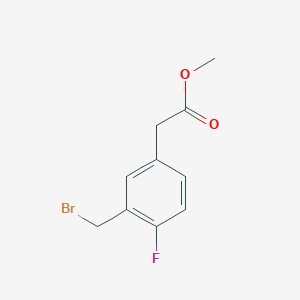

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)
![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
